molecular formula C20H19N3O4S2 B11295225 1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide

1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B11295225
M. Wt: 429.5 g/mol
InChI Key: JOCUEBGLTXSEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, the introduction of the sulfonyl group, and the construction of the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group may yield sulfone derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been evaluated in silico for its ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest that it could serve as a lead compound for developing new anti-inflammatory drugs .

Anticancer Properties

The compound exhibits promising anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Preliminary investigations indicate that the compound may possess antimicrobial properties. Testing against several bacterial strains has shown varying degrees of inhibition, suggesting its potential use as an antimicrobial agent .

Case Study 1: Anti-inflammatory Mechanism

A study conducted by researchers at a prominent university synthesized derivatives of the compound and tested their anti-inflammatory effects using animal models. The results indicated a significant reduction in inflammatory markers, supporting the hypothesis that modifications to the molecule could enhance its therapeutic efficacy .

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were tested against human cancer cell lines. The results showed that certain modifications increased cytotoxicity significantly, with some derivatives exhibiting IC50 values in low micromolar ranges against breast cancer cells .

Data Tables

ApplicationEffectivenessReference
Anti-inflammatorySignificant reduction in inflammatory markers
Anticancer (Colon)IC50 < 10 µM
AntimicrobialModerate inhibition against Gram-positive bacteria

Mechanism of Action

The mechanism of action of 1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide is unique due to its combination of a benzothiazole ring, a pyrrolidine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

1-Methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide, a synthetic compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and implications in various therapeutic areas.

Chemical Structure and Properties

Molecular Formula : C14H14N2O4S2
Molecular Weight : 342.40 g/mol
CAS Number : 2173108-78-4

The compound features a pyrrolidine ring, a benzothiazole moiety, and a methylsulfonyl group, which contribute to its biological activity by allowing interaction with various molecular targets.

Synthesis

The synthesis of this compound generally involves several steps:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with carbon disulfide and methyl iodide.
  • Introduction of the Methylsulfonyl Group : Reaction with methylsulfonyl chloride in the presence of a base.
  • Coupling with Pyrrolidine Derivative : Using coupling agents like DCC to attach the pyrrolidine moiety.

The biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine have shown effectiveness against various bacterial strains and fungi .

Anticancer Potential

Studies have suggested that benzothiazole derivatives possess anticancer properties. The compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related benzothiazole compounds against resistant strains of Staphylococcus aureus and Escherichia coli. Results indicated that certain analogues exhibited MIC values as low as 16 µg/mL, showcasing their potential as effective antimicrobial agents .
  • Anticancer Studies : In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines (e.g., HeLa and MCF7) with IC50 values ranging from 10 to 25 µM. Mechanistic studies revealed that it triggers cell cycle arrest at the G2/M phase .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntifungalInhibited growth of Candida albicans
AnticancerInduced apoptosis in cancer cells

Properties

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19N3O4S2/c1-23-17(24)11-14(18(23)12-6-4-3-5-7-12)19(25)22-20-21-15-9-8-13(29(2,26)27)10-16(15)28-20/h3-10,14,18H,11H2,1-2H3,(H,21,22,25)

InChI Key

JOCUEBGLTXSEOI-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.